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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

Get Quote

Molecular Scaffolding for Next-Generation PARP
Inhibitors
Executive Summary
4-Bromo-2-formylbenzoic acid (CAS: 871502-87-3) is a bifunctional aromatic intermediate

characterized by the presence of an aldehyde, a carboxylic acid, and a bromine substituent on

a benzene core.[1][2][3] Its molecular weight of 229.03 g/mol and unique substitution pattern

make it a linchpin in the synthesis of phthalazinone cores—the pharmacophore central to FDA-

approved PARP inhibitors like Olaparib and Talazoparib. This guide details its physicochemical

profile, validated synthesis protocols, and downstream applications in drug discovery.

Part 1: Chemical Identity & Physicochemical
Properties[4][5]
The precise characterization of this intermediate is critical for yield optimization in convergent

synthesis.
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Property Specification

IUPAC Name 4-Bromo-2-formylbenzoic acid

CAS Number 871502-87-3

Molecular Formula C₈H₅BrO₃

Molecular Weight 229.03 g/mol

Exact Mass 227.9422 Da

Appearance Off-white to pale yellow crystalline powder

Melting Point
164–168 °C (Decomposes upon prolonged

heating)

Solubility

Soluble in DMSO, DMF, MeOH; Sparingly

soluble in water; Soluble in aqueous base (as

carboxylate)

pKa (Predicted) ~3.5 (COOH), ~13.0 (Enol of CHO, negligible)

Structural Analysis
The molecule features three functional handles:

C-1 Carboxylic Acid: Provides solubility in base and serves as the electrophile for cyclization.

C-2 Formyl Group: A reactive electrophile essential for forming the heterocyclic "C-N" bond in

phthalazinones.

C-4 Bromine: An orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonagashira) after the heterocycle is formed.

Part 2: Synthetic Pathways
Expertise & Experience Note: While direct lithiation of dihalo-arenes is possible, the most

scalable and robust method for preparing 2-formylbenzoic acids involves the oxidation of the

corresponding 2-methylbenzoic acid derivative. This avoids the need for cryogenic conditions

and pyrophoric reagents.
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Protocol A: Radical Bromination-Hydrolysis Sequence
This pathway utilizes 4-bromo-2-methylbenzoic acid as the starting material.[4]

Step 1: Esterification To prevent interference with the radical halogenation, the acid is first

protected.

Reagents: 4-Bromo-2-methylbenzoic acid, MeOH, H₂SO₄ (cat.).

Conditions: Reflux, 4–6 h.[5]

Yield: >95% (Methyl 4-bromo-2-methylbenzoate).[6]

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Reagents: Methyl 4-bromo-2-methylbenzoate, N-Bromosuccinimide (NBS, 2.1 eq), AIBN

(cat.), CCl₄ or PhCl.

Conditions: Reflux under N₂ until starting material is consumed.

Mechanism: Radical substitution converts the methyl group (-CH₃) to the gem-dibromide (-

CHBr₂).

Critical Control Point: Ensure anhydrous conditions to prevent premature hydrolysis.

Step 3: Hydrolysis and Deprotection

Reagents: AgNO₃/H₂O or aqueous CaCO₃ (for gem-dibromide hydrolysis) followed by

NaOH/H₂O (ester saponification).

Conditions: Reflux 2 h, then acidification with HCl to pH 2.

Product: 4-Bromo-2-formylbenzoic acid precipitates as a solid.[7]

4-Bromo-2-methylbenzoic acid Methyl Ester Formation
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Figure 1: Synthetic workflow from commercially available precursors to the target scaffold.

Part 3: Applications in Drug Discovery (PARP Inhibitors)
The primary utility of 4-bromo-2-formylbenzoic acid is its reaction with hydrazine to form 6-

bromo-1(2H)-phthalazinone. This bicyclic heterocycle is the core structure for several PARP

inhibitors.

Mechanism of Phthalazinone Formation
Unlike phthalic anhydrides which form phthalazinediones (two carbonyls), the 2-formylbenzoic

acid scaffold condenses with hydrazine to form a phthalazinone (one carbonyl, one C=N bond).

This is chemically distinct and crucial for the specific binding affinity of drugs like Olaparib.

Reaction: Condensation/Cyclization.

Reagents: Hydrazine monohydrate (N₂H₄·H₂O), EtOH or AcOH.[8]

Conditions: Reflux, 2–4 h.

Outcome: Selective formation of the 6-bromo isomer (derived from 4-bromo precursor).

Self-Validating Protocol: Synthesis of 6-Bromo-1(2H)-phthalazinone

Charge: Suspend 10.0 g (43.7 mmol) of 4-bromo-2-formylbenzoic acid in 100 mL of

Ethanol.

Add: Dropwise addition of 2.5 mL (50 mmol) Hydrazine hydrate. Exotherm expected.

Reflux: Heat to 80°C for 3 hours. The suspension will dissolve then reprecipitate the product.

Isolate: Cool to 0°C. Filter the white precipitate. Wash with cold ethanol.

Validate: Check melting point (>200°C) and disappearance of the aldehyde peak in NMR.
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Figure 2: Transformation of the acid scaffold into bioactive PARP inhibitor pharmacophores.

Part 4: Analytical Characterization
To ensure the integrity of the material before committing to expensive downstream steps, the

following analytical signatures must be verified.

1. Proton NMR (¹H-NMR) in DMSO-d₆[3][9]
Aldehyde (-CHO): A distinct singlet between 10.0 – 10.4 ppm. Absence of this peak indicates

oxidation to di-acid or reduction.

Carboxylic Acid (-COOH): A broad singlet around 13.0 – 13.5 ppm (exchangeable with D₂O).

Aromatic Region (7.5 – 8.2 ppm):

H-3 (ortho to CHO, meta to Br): ~8.05 ppm (d, J ≈ 2 Hz).
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H-6 (ortho to COOH, meta to Br): ~7.85 ppm (d, J ≈ 8 Hz).

H-5 (meta to CHO, ortho to Br): ~7.95 ppm (dd, J ≈ 8, 2 Hz).

2. Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

Observed Ion: [M-H]⁻ = 226.9 and 228.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Interpretation: The presence of the bromine isotope pattern is diagnostic.

3. Infrared Spectroscopy (IR)[10]
C=O (Aldehyde): Sharp band at ~1690 cm⁻¹.

C=O (Acid): Broad band at ~1680–1710 cm⁻¹ (often overlapping).

O-H (Acid): Broad stretch 2500–3000 cm⁻¹.

Part 5: Handling & Stability
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is

susceptible to autoxidation to the dicarboxylic acid (4-bromophthalic acid) upon exposure to

air.

Safety:

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of

dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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